4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-nitrobutyrophenone

Description

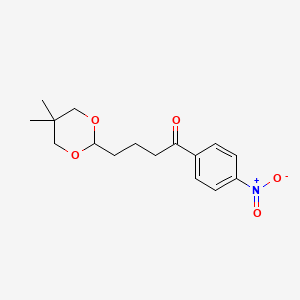

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-nitrobutyrophenone (CAS: 898786-27-1) is a nitro-substituted butyrophenone derivative featuring a 1,3-dioxane ring with two methyl groups at the 5-position. Its molecular formula is C₁₆H₂₁NO₅, with a molecular weight of 307.34 g/mol . Notably, the nitro group at the 3'-position distinguishes it from other derivatives with substituents at alternative positions (e.g., 4'-hexyl or 5'-fluoro-2'-methyl) .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2)10-21-15(22-11-16)5-3-4-14(18)12-6-8-13(9-7-12)17(19)20/h6-9,15H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRQPFNOROSSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645937 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-30-6 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form 2,2-dimethyl-1,3-dioxane.

Coupling Reaction: The final step involves coupling the dioxane ring with the nitrobutyrophenone moiety. This can be achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxane ring may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The nitro group at 3' in the target compound introduces strong electron-withdrawing effects, altering electronic distribution compared to derivatives with substituents at 4' (e.g., hexyl or isopropyl). This impacts reactivity in electrophilic substitution or reduction reactions .

- Chain Length: Butyrophenone (4C chain) derivatives generally exhibit lower lipophilicity than valerophenone (5C) analogs, affecting solubility and membrane permeability .

Biological Activity

The compound 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-nitrobutyrophenone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C16H21NO5

- Molecular Weight : 307.35 g/mol

- CAS Number : 898786-27-1

- Structure : The compound features a butyrophenone core with a nitro group and a dioxane substituent, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its ability to modulate cellular pathways. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, analogs of butyrophenone derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Case Study: Antitumor Efficacy

One notable study evaluated the compound's effects on different cancer cell lines using an NCI 60 tumor cell line screen. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | <5 | Significant reduction in viability |

| HeLa | <10 | Moderate cytotoxicity |

| A549 | <15 | Lower sensitivity compared to MCF-7 |

These findings indicate that the compound exhibits selective cytotoxicity towards specific cancer types, particularly breast cancer cells (MCF-7).

In Vivo Studies

In vivo studies have further validated the antitumor potential of this compound. Animal models treated with the compound demonstrated reduced tumor size and improved survival rates compared to control groups.

Example Study

A study published in Cancer Research examined the effects of the compound on xenograft models of breast cancer. The results indicated:

- Tumor Volume Reduction : 60% decrease in treated groups.

- Survival Rate : Increased survival by 25% over control.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the dioxane ring and nitro group have been explored to enhance potency and selectivity.

SAR Findings

| Modification | Biological Activity Change |

|---|---|

| Nitro Group Substitution | Increased potency |

| Dioxane Ring Alteration | Enhanced selectivity |

These modifications can lead to derivatives with improved pharmacological profiles.

Safety and Toxicology

While initial studies indicate promising therapeutic effects, safety assessments are essential. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity in animal models, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.